molecular formula C26H23N5O4 B600830 Alogliptin Related Compound 18 CAS No. 1430222-09-5

Alogliptin Related Compound 18

Numéro de catalogue: B600830
Numéro CAS: 1430222-09-5
Poids moléculaire: 469.5
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alogliptin Related Compound 18 is a derivative of Alogliptin, which is an oral anti-diabetic drug belonging to the dipeptidyl peptidase-4 inhibitor class. Alogliptin is used to manage blood sugar levels in patients with type 2 diabetes mellitus by inhibiting the enzyme dipeptidyl peptidase-4, thereby increasing the levels of incretin hormones that regulate glucose homeostasis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Alogliptin Related Compound 18 involves several synthetic steps. One of the key intermediates in the synthesis is R-3-aminopiperidine dihydrochloride. The preparation method for this intermediate involves Hoffmann rearrangement of a racemic compound 3-piperidine carboxamide under the action of 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid. The reaction is carried out in an ethanol-water mixture, which is environmentally friendly and cost-effective .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using the same synthetic route with optimized reaction conditions to ensure high yield and purity. The overall yield of the intermediate R-3-aminopiperidine dihydrochloride can reach 89%-93%, making it suitable for mass production .

Analyse Des Réactions Chimiques

Types of Reactions

Alogliptin Related Compound 18 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, fluoboric acid for Hoffmann rearrangement, and various solvents like ethanol and water for reaction media .

Major Products Formed

The major products formed from these reactions include the desired intermediate compounds that are further processed to obtain this compound with high chirality purity (ee value > 99.5%) .

Applications De Recherche Scientifique

Clinical Efficacy

Efficacy in Glycemic Control :
Numerous studies have demonstrated the effectiveness of alogliptin in lowering hemoglobin A1c (HbA1c) levels. For instance, a randomized controlled trial showed that patients receiving alogliptin experienced a significant reduction in HbA1c compared to placebo over 26 weeks (−0.60% vs. placebo) . Furthermore, long-term studies indicated sustained improvements in glycemic control over 12 months without serious adverse events .

Combination Therapy :
Alogliptin is often used in combination with other antidiabetic agents such as metformin and sulfonylureas. Research indicates that adding alogliptin to metformin therapy significantly enhances glycemic control compared to metformin alone . In a study involving patients inadequately controlled on sulfonylurea monotherapy, the addition of alogliptin resulted in a notable HbA1c reduction (−0.53%) compared to placebo .

Safety Profile

The safety profile of alogliptin is generally favorable. In clinical trials, the incidence of hypoglycemia was low, with rates similar to those observed in placebo groups . Additionally, alogliptin has been associated with weight neutrality, which is advantageous for patients concerned about weight gain often seen with other diabetes medications .

Case Studies

Several case studies highlight the real-world applications of Alogliptin Related Compound 18:

  • Long-Term Efficacy :
    • A multi-center observational study tracked T2DM patients on alogliptin for 12 months. Results showed continuous HbA1c reduction and improvements in body weight and lipid profiles without serious adverse effects .
  • Elderly Population :
    • In a cohort study focusing on older adults with T2DM, alogliptin was well-tolerated and effective in managing blood glucose levels, demonstrating its applicability across diverse patient demographics .

Comparative Effectiveness

Alogliptin's effectiveness compared to other DPP-4 inhibitors has been evaluated through network meta-analyses. These analyses suggest that while all DPP-4 inhibitors share similar mechanisms, alogliptin may offer specific advantages in terms of safety and tolerability across various patient populations .

Mécanisme D'action

Alogliptin Related Compound 18 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1. These hormones increase insulin synthesis and release from pancreatic beta cells and decrease glucagon secretion from pancreatic alpha cells, thereby regulating glucose levels in the blood .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Alogliptin Related Compound 18 include:

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Vildagliptin
  • Teneligliptin
  • Anagliptin

Uniqueness

This compound is unique due to its high chirality purity and specific synthetic route that ensures high yield and environmentally friendly production. Additionally, it exhibits a favorable pharmacokinetic profile and prolonged release pattern when formulated into nanoparticles .

Activité Biologique

Alogliptin Related Compound 18 is a derivative of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

This compound functions by inhibiting the enzyme DPP-4. This inhibition prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. By increasing the levels of these hormones, this compound enhances insulin secretion from pancreatic beta cells and reduces glucagon secretion from alpha cells, leading to improved glycemic control .

Pharmacological Profile

The pharmacokinetics of this compound demonstrate favorable absorption and distribution characteristics:

  • Absorption : Peak plasma concentrations occur within 1 to 2 hours post-administration, with an absolute bioavailability of approximately 100% .
  • Half-Life : The compound has a terminal half-life ranging from 12.4 to 21.4 hours, supporting once-daily dosing regimens .
  • Metabolism : Minimal metabolism occurs, with renal excretion accounting for approximately 76% of the dose .

Biological Activity and Efficacy

This compound has been extensively studied for its biological activity in various contexts:

  • Antidiabetic Effects : Clinical studies have shown that Alogliptin effectively reduces HbA1c levels in patients with type 2 diabetes. Reductions range from 0.5% to 0.8% depending on whether it is administered alone or in combination with other antidiabetic agents such as metformin or pioglitazone .
  • Synergistic Effects : Research indicates that when combined with other medications like metformin or sulfonylureas, Alogliptin produces additive or synergistic effects on glycemic control. For instance, a study demonstrated that the combination of Alogliptin and voglibose significantly increased plasma intact GLP-1 levels and improved overall diabetic indices in db/db mouse models .
  • Safety Profile : The safety profile of this compound is generally favorable, with few adverse effects reported. The most common side effects include gastrointestinal disturbances and skin reactions such as pruritus . Long-term studies indicate that it does not promote weight gain and is well-tolerated among patients .

Table: Summary of Key Studies on this compound

Study ReferenceStudy DesignPopulationKey Findings
Randomized Controlled TrialPatients with T2DSignificant reduction in HbA1c levels (0.5% - 0.8%)
Animal Model Studydb/db MiceSynergistic effects on insulin secretion when combined with voglibose
Long-term Safety StudyDiabetic PatientsWell-tolerated with minimal adverse effects over extended use

Case Study Example

A clinical trial involving patients with type 2 diabetes evaluated the efficacy of Alogliptin as an adjunct therapy to metformin. Over a period of 24 weeks, patients receiving Alogliptin showed a statistically significant reduction in HbA1c compared to those on metformin alone (−0.6% vs −0.3%, p<0.01). Additionally, there was a notable improvement in fasting plasma glucose levels and patient-reported outcomes regarding quality of life related to diabetes management .

Propriétés

Numéro CAS

1430222-09-5

Formule moléculaire

C26H23N5O4

Poids moléculaire

469.5

Apparence

Solid powder

Pureté

> 95%

Quantité

Milligrams-Grams

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.